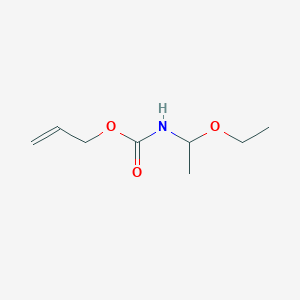
Prop-2-en-1-yl (1-ethoxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl (1-ethoxyethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer chemistry. This compound is characterized by the presence of an allyl group (prop-2-en-1-yl) and an ethoxyethyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (1-ethoxyethyl)carbamate can be achieved through several methods. One common approach involves the reaction of allyl alcohol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate.
Another method involves the use of carbamoyl chlorides, which can be reacted with allyl alcohol under mild conditions to yield this compound. This method is advantageous as it avoids the use of harsh reagents and conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (1-ethoxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The ethoxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl (1-ethoxyethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl (1-ethoxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, leading to the accumulation of acetylcholine and subsequent physiological effects . Additionally, the allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl carbamate: Similar structure but lacks the ethoxyethyl group.
N-(Prop-2-en-1-yl)acetamide: Contains an acetamide group instead of the carbamate moiety.
Prop-2-en-1-one derivatives: Compounds with similar allyl groups but different functional groups.
Uniqueness
Prop-2-en-1-yl (1-ethoxyethyl)carbamate is unique due to the presence of both the allyl and ethoxyethyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
850239-38-2 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
prop-2-enyl N-(1-ethoxyethyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-4-6-12-8(10)9-7(3)11-5-2/h4,7H,1,5-6H2,2-3H3,(H,9,10) |
InChI Key |
WUHKOTKCUKNHSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)NC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)
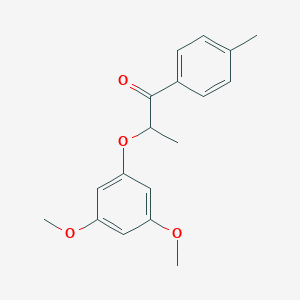
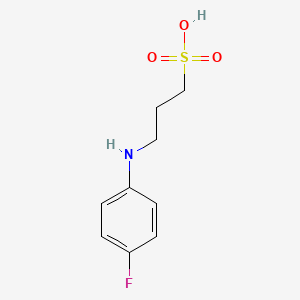
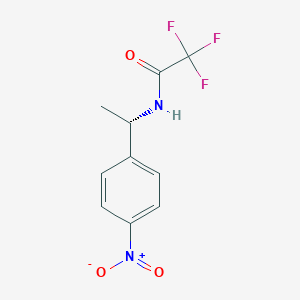
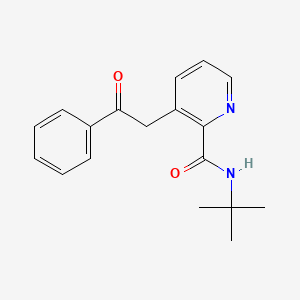
![N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14185889.png)
![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)
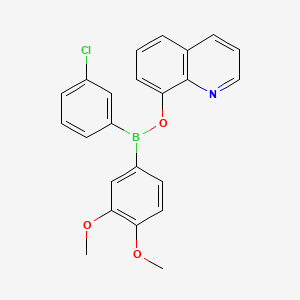

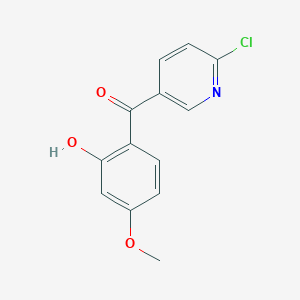
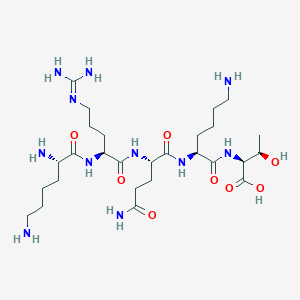
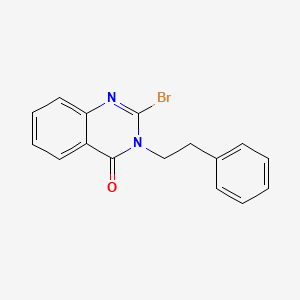
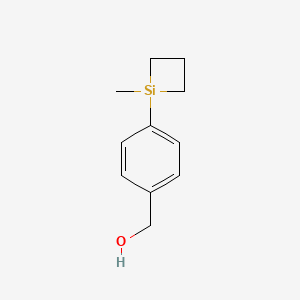
![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)
